
Ethyl 2-((2-nitrophenyl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((2-nitrophenyl)thio)acetate is an organic compound characterized by its molecular structure, which includes an ethyl group, a nitro group, and a thioacetate group
Synthetic Routes and Reaction Conditions:
Thiol-ene Reaction: This method involves the reaction of 2-nitrophenylthiol with ethyl chloroacetate in the presence of a base such as triethylamine.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of ethyl bromoacetate with 2-nitrophenylthiol under basic conditions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding nitroso compound.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in a different set of chemical properties.
Substitution: The thioacetate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as tin chloride or iron powder.
Substitution: Utilizing nucleophiles like sodium methoxide or ammonia.
Major Products Formed:
Nitroso derivatives from oxidation.
Amino derivatives from reduction.
Various substituted thioacetates from nucleophilic substitution.
科学的研究の応用
Ethyl 2-((2-nitrophenyl)thio)acetate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of thiol-containing biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Ethyl 2-((2-nitrophenyl)thio)acetate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can interact with various enzymes and receptors, influencing biological processes.
Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, and cellular signaling.
類似化合物との比較
Ethyl 2-((4-nitrophenyl)thio)acetate: Similar structure but with a different position of the nitro group.
Ethyl 2-((3-nitrophenyl)thio)acetate: Another positional isomer with distinct chemical properties.
Ethyl 2-((2-nitrophenyl)acetate): Similar core structure but lacking the thioacetate group.
This comprehensive overview highlights the significance of Ethyl 2-((2-nitrophenyl)thio)acetate in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
特性
IUPAC Name |
ethyl 2-(2-nitrophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJBUPPYBALQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
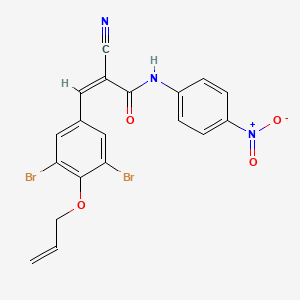
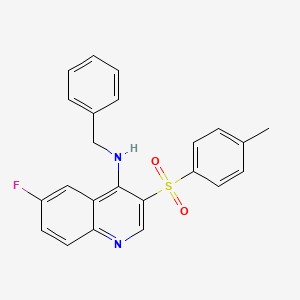
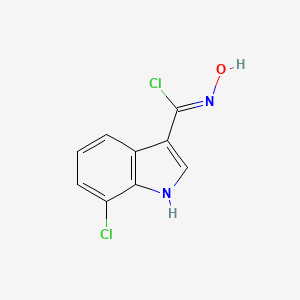
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2974621.png)
![ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate](/img/structure/B2974622.png)
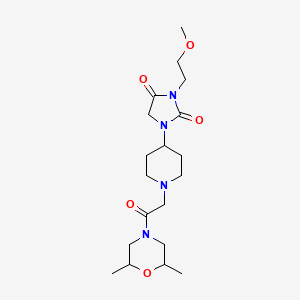
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide](/img/structure/B2974626.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2974631.png)
![N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2974634.png)

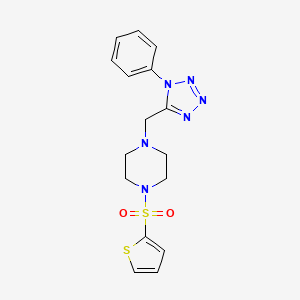
![Methyl benzo[d]thiazole-4-carboxylate](/img/structure/B2974638.png)

